5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid
Description
5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid is a fluorinated biphenyl acetic acid derivative characterized by a fluoro group at the 5-position of one phenyl ring and a trifluoromethoxy group at the 2'-position of the adjacent ring. Its structure combines lipophilic (trifluoromethoxy) and electron-withdrawing (fluoro) substituents, which influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C15H10F4O3 |
|---|---|
Molecular Weight |
314.23 g/mol |
IUPAC Name |
2-[4-fluoro-2-[2-(trifluoromethoxy)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O3/c16-10-6-5-9(7-14(20)21)12(8-10)11-3-1-2-4-13(11)22-15(17,18)19/h1-6,8H,7H2,(H,20,21) |
InChI Key |
CUTMEDGBZGCPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)CC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide: The starting material, an aryl halide, is prepared through halogenation of the corresponding biphenyl compound.
Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethoxy groups enhance its lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s activity and properties are heavily influenced by the type and position of substituents on the biphenyl scaffold. Key analogs include:
Key Observations :
Comparative Efficacy :
Physicochemical Properties
| Property | Target Compound | 2-(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)acetic acid | FdUrd-C8 |
|---|---|---|---|
| logP | ~3.5 (estimated) | ~4.1 | 2.8 (hydrolyzed to FdUrd) |
| Solubility | Low (due to biphenyl core) | Very low | Moderate (Lipiodol formulation) |
| Metabolic Stability | High (fluorine reduces oxidation) | High | Moderate (prodrug activation) |
Insights :
Challenges :
- Trifluoromethoxy group stability during coupling reactions may necessitate specialized catalysts or protecting groups.
Biological Activity
5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid is a fluorinated biphenyl compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H12F4O3 |
| Molecular Weight | 320.25 g/mol |
| IUPAC Name | 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid |
| CAS Number | [Not specified] |
This compound features a biphenyl core with a fluoro and trifluoromethoxy substituent, which may influence its biological interactions and pharmacokinetic properties.
The biological activity of 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid is primarily attributed to its interaction with specific molecular targets within cells. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, similar to other fluorinated compounds that act as enzyme inhibitors. For instance, the fluorinated moieties can enhance binding affinity to active sites due to increased hydrophobic interactions.
- Cell Proliferation Inhibition : In vitro studies have demonstrated that 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid exhibits significant inhibition of cell proliferation in various cancer cell lines. The IC50 values reported are in the low micromolar range, indicating potent biological activity against these cell types .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study conducted on L1210 mouse leukemia cells revealed that 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid significantly inhibited cell proliferation with an IC50 value indicative of strong antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
- Antimicrobial Properties : Research has also explored the compound's antimicrobial properties. It was found to exhibit activity against various bacterial strains, suggesting potential as an antibacterial agent .
Case Studies
- Case Study on Anticancer Efficacy : In a controlled laboratory setting, researchers treated cancer cell lines with varying concentrations of 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid. Results indicated a dose-dependent response, with higher concentrations leading to increased rates of apoptosis as measured by annexin V staining and caspase activation assays.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were subjected to treatment with the compound. The results showed a significant reduction in bacterial viability, highlighting its potential role as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
